3,4-Dichloro-1-methyl-1H-indole-2-carboxylic acid
Description
Properties
CAS No. |
23967-45-5 |
|---|---|
Molecular Formula |
C10H7Cl2NO2 |
Molecular Weight |
244.07 g/mol |
IUPAC Name |
3,4-dichloro-1-methylindole-2-carboxylic acid |
InChI |
InChI=1S/C10H7Cl2NO2/c1-13-6-4-2-3-5(11)7(6)8(12)9(13)10(14)15/h2-4H,1H3,(H,14,15) |
InChI Key |
MTXWAYBIFCWGIC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC=C2)Cl)C(=C1C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3,4-Dichloro-1-methyl-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis, which includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Industrial production methods may involve the use of advanced catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
3,4-Dichloro-1-methyl-1H-indole-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Scientific Research Applications
3,4-Dichloro-1-methyl-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS: 16381-48-9)
- Substituents : Chlorine at 7-position, methyl at 3-position, carboxylic acid at 2-position.
- Molecular Formula: C₁₀H₈ClNO₂.
- Key Differences: The chlorine substituent at the 7-position (vs. Methyl at the 3-position (vs. 1-position) introduces distinct steric and electronic effects on the indole core.
B. Compound from (Hypothetical Structure)
- Substituents : Likely chlorine at the 3-position (based on NMR data), methyl group, and fused heterocyclic structure.
- Molecular Formula : C₁₅H₁₅N₂.
- Key Data :
- Key Differences :
- Lack of carboxylic acid group reduces polarity compared to the target compound.
- Additional fused heterocycles may enhance π-stacking interactions, influencing bioavailability.
Spectral and Physicochemical Properties
A comparative analysis of key parameters is summarized below:
Interpretation :
- Methyl Position : Methyl at the 1-position (target) vs. 3-position ( compound) alters steric interactions, possibly affecting binding to biological targets.
- Carboxylic Acid Presence : The absence of this group in the compound reduces hydrogen-bonding capacity, impacting solubility and molecular recognition.
Biological Activity
3,4-Dichloro-1-methyl-1H-indole-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and neuroprotective effects. This article delves into the biological activity of this compound, summarizing findings from various studies and highlighting its mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound features a dichlorinated indole ring system, which is known for its diverse biological activities. The presence of chlorine atoms enhances its interaction with biological targets, making it a subject of interest for medicinal chemistry.
Anti-inflammatory Effects
Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.
Table 1: Inhibitory Potency Against COX Enzymes
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
|---|---|---|
| This compound | TBD | TBD |
| Celecoxib | 0.04 | 0.04 |
| Diclofenac | 6.74 | 6.12 |
The compound's IC50 values indicate its effectiveness in suppressing COX enzyme activity, comparable to established anti-inflammatory drugs such as celecoxib and diclofenac .
Neuroprotective Activity
In addition to its anti-inflammatory properties, this compound has shown promising neuroprotective effects. It acts as a selective inhibitor of monoamine oxidase B (MAO-B), which is implicated in neurodegenerative disorders like Parkinson's disease.
Table 2: Neuroprotective Effects Against Oxidative Stress
| Compound | % Protection Against H2O2-Induced Damage |
|---|---|
| This compound | TBD |
| Indomethacin | TBD |
Studies indicate that this compound can mitigate oxidative stress in neuronal cell lines, enhancing cell viability under stress conditions .
The mechanisms through which this compound exerts its biological effects include:
- COX Inhibition : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators such as prostaglandins.
- MAO-B Inhibition : The selective inhibition of MAO-B contributes to increased levels of neuroprotective neurotransmitters like dopamine, thereby supporting neuronal health.
Case Studies
Several case studies have illustrated the efficacy of this compound in preclinical models:
- Carrageenan-Induced Paw Edema Model : In this model, administration of the compound significantly reduced swelling compared to control groups.
- Neurotoxicity Models : The compound demonstrated protective effects against neurotoxic agents in SH-SY5Y cell lines, suggesting potential therapeutic applications in neurodegenerative diseases.
Q & A
Basic: What synthetic methodologies are recommended for preparing 3,4-Dichloro-1-methyl-1H-indole-2-carboxylic acid?
Answer:
The compound can be synthesized via condensation reactions using halogenated indole precursors. Key steps include:
- Reaction setup : Refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with halogenating agents (e.g., thiazol-4-one derivatives) in acetic acid with sodium acetate as a catalyst for 2.5–5 hours .
- Purification : Precipitates are filtered, washed with acetic acid, water, ethanol, and diethyl ether, then recrystallized from DMF/acetic acid mixtures .
- Optimization : Reaction time and stoichiometry (e.g., 1.1 equiv of aldehyde derivatives) are critical for yield improvement .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Answer:
Employ a multi-technique approach:
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% by HPLC, as per industrial standards) .
- Spectroscopy :
- Elemental analysis : Validate C, H, N, and Cl percentages within ±0.4% of theoretical values .
Advanced: How can contradictions in spectroscopic data for halogenated indole derivatives be resolved?
Answer:
Contradictions often arise from tautomerism or solvent effects. Strategies include:
- Data triangulation : Cross-validate NMR, IR, and X-ray crystallography (if crystals are obtainable) .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .
- Solvent standardization : Use deuterated DMSO or CDCl for consistency in NMR experiments .
Advanced: What computational approaches predict the reactivity of this compound in nucleophilic substitutions?
Answer:
- Molecular modeling : Use SMILES strings (e.g.,
ClC1=CC=CC2=C1N(C)C(=C2Cl)C(=O)O) to generate 3D structures in Avogadro or PyMol . - DFT calculations : Calculate Fukui indices to identify electrophilic sites (e.g., C-3 and C-4 positions) prone to nucleophilic attack .
- Transition state analysis : Simulate reaction pathways (e.g., SNAr mechanisms) with Gaussian using B3LYP/6-31G(d) basis sets .
Basic: What storage conditions ensure the stability of this compound?
Answer:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis .
- Light sensitivity : Protect from UV exposure using amber glassware .
- Moisture control : Use desiccants (e.g., silica gel) in storage environments .
Advanced: How to design bioactivity assays for evaluating its pharmacological potential?
Answer:
- Enzyme inhibition : Screen against cyclooxygenase (COX) or kinases using fluorometric assays (e.g., ADP-Glo™ Kinase Assay) .
- Cytotoxicity : Test on cancer cell lines (e.g., HeLa or MCF-7) via MTT assays, with IC determination .
- Molecular docking : Use AutoDock Vina to predict binding affinities for targets like TNF-α or EGFR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
